1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea is a complex organic compound that belongs to the class of acenaphthothiazole derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both acenaphthothiazole and urea moieties in the molecule imparts distinctive chemical and biological properties.
Preparation Methods
The synthesis of 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized through a cyclization reaction involving acenaphthenequinone and a suitable thioamide.
Introduction of Urea Moiety: The urea moiety is introduced by reacting the acenaphthothiazole intermediate with an isocyanate or a carbodiimide in the presence of a base.
Methoxyethyl Substitution: The final step involves the substitution of the urea derivative with 2-methoxyethylamine under mild conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and luminescent materials.
Biological Studies: The compound has been studied for its antimicrobial and antifungal properties, showing efficacy against certain bacterial and fungal strains.
Chemical Sensors: Due to its specific reactivity, it can be used in the design of chemical sensors for detecting environmental pollutants or biological analytes.
Mechanism of Action
The mechanism of action of 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating caspase pathways and altering mitochondrial membrane potential. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea can be compared with other acenaphthothiazole derivatives and urea-based compounds:
Acenaphthothiazole Derivatives: Compounds like acenaphtho[1,2-d]thiazole-8-carboxamide exhibit similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Urea-Based Compounds: Urea derivatives such as N-phenyl-N’-(2-methoxyethyl)urea share the urea moiety but differ in their aromatic cores, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combined structural elements, which confer specific chemical reactivity and biological activity not observed in other similar compounds.
Properties
IUPAC Name |
1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-9-8-18-16(21)20-17-19-14-11-6-2-4-10-5-3-7-12(13(10)11)15(14)23-17/h2-7H,8-9H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZDJADERPHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C3=CC=CC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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